2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
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Overview
Description
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one is a fluorinated organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a tetrafluoroethyl group and a hydroxy group attached to the chromen-4-one core structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-hydroxyacetophenone with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethyl group. This is followed by cyclization and oxidation steps to form the chromen-4-one core structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Substitution: The tetrafluoroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one include other fluorinated chromen-4-one derivatives and hydroxy-substituted chromenones. These compounds share similar core structures but differ in the nature and position of substituents, which can significantly affect their chemical and biological properties. For example, 2-hydroxy-4-methoxychromen-4-one and 2-hydroxy-1,4-naphthoquinone are structurally related but exhibit different reactivity and biological activities due to their distinct substituents .
Properties
IUPAC Name |
2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-benzo[h]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-13(17)15(18,19)14(21)7-11(20)10-6-5-8-3-1-2-4-9(8)12(10)22-14/h1-6,13,21H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCVBPWWNDMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385933 |
Source
|
Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-63-5 |
Source
|
Record name | 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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